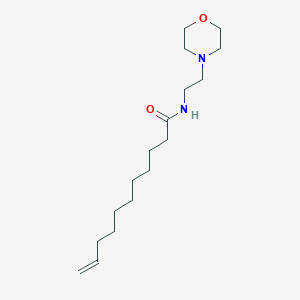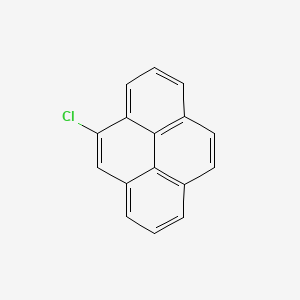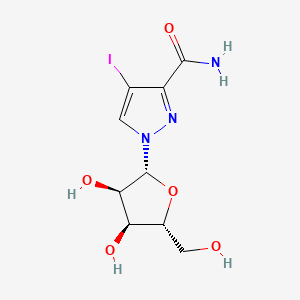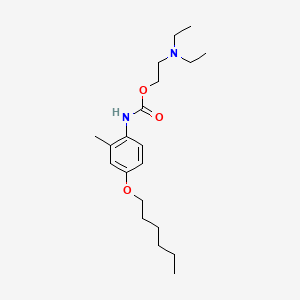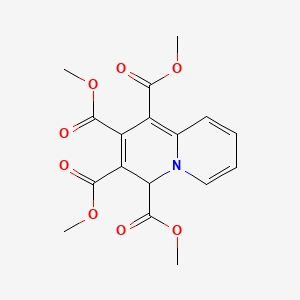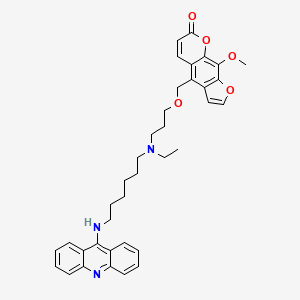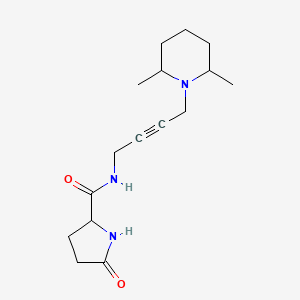
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring, a butynyl group, and a pyrrolidinecarboxamide moiety, which contribute to its distinct chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the butynyl group, and the coupling with the pyrrolidinecarboxamide moiety. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Butynyl Group: The butynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Coupling with Pyrrolidinecarboxamide: The final step involves the coupling of the piperidine and butynyl intermediates with a pyrrolidinecarboxamide derivative using peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines
科学研究应用
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Biology: The compound is used in studies to investigate its effects on cellular processes, signaling pathways, and gene expression.
作用机制
The mechanism of action of (S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide: Known for its unique combination of piperidine, butynyl, and pyrrolidinecarboxamide moieties.
®-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide: The enantiomer of the compound, which may exhibit different biological activities and properties.
N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide: A similar compound without the stereochemistry, which may have different chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the combination of functional groups, which contribute to its distinct chemical properties and potential applications. The presence of the piperidine ring, butynyl group, and pyrrolidinecarboxamide moiety allows for diverse chemical reactivity and biological interactions, making it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
81639-01-2 |
|---|---|
分子式 |
C16H25N3O2 |
分子量 |
291.39 g/mol |
IUPAC 名称 |
N-[4-(2,6-dimethylpiperidin-1-yl)but-2-ynyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H25N3O2/c1-12-6-5-7-13(2)19(12)11-4-3-10-17-16(21)14-8-9-15(20)18-14/h12-14H,5-11H2,1-2H3,(H,17,21)(H,18,20) |
InChI 键 |
BPICSEKEIWIDFC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(N1CC#CCNC(=O)C2CCC(=O)N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



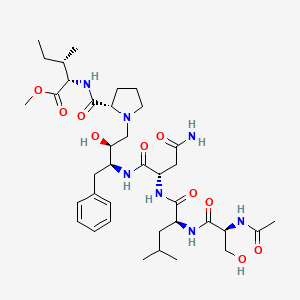
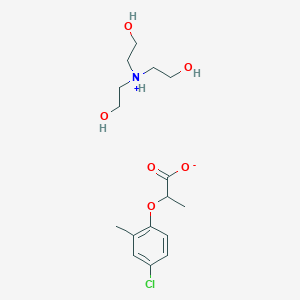
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
